molecular formula C18H16N6O2S B2681690 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 2034228-43-6

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2681690
CAS No.: 2034228-43-6
M. Wt: 380.43
InChI Key: YSVRJVXVWMTZBS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole, oxadiazole, and thiazole ring. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, I can’t provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in various solvents .

Scientific Research Applications

Synthesis and Characterization

Research in the field of organic chemistry has led to the development of novel compounds with potential therapeutic applications. For instance, studies have demonstrated the synthesis of new derivatives with anticancer and anti-inflammatory properties, such as the series of pyrazolopyrimidines derivatives, which show promise as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016). These derivatives were synthesized through various organic reactions, showcasing the versatility and potential of pyrazole-based compounds in medicinal chemistry.

Anticancer and Anti-inflammatory Activities

The biological evaluation of synthesized compounds has revealed their potential in treating various diseases. For example, the anticancer and anti-inflammatory activities of novel pyrazolopyrimidines derivatives were investigated, indicating that certain compounds in this class could be effective in treating cancer and inflammation (Rahmouni et al., 2016). These findings suggest that the structural framework of pyrazole-based compounds, similar to the one , could be harnessed for developing new therapeutic agents.

Novel Synthetic Pathways

The exploration of novel synthetic pathways for the creation of heterocyclic compounds is a key area of research. Studies have shown innovative methods to synthesize derivatives with potential biological activities, such as the unexpected reaction of certain pyrazole-based compounds with thiourea, leading to new formamides with confirmed structures through X-ray analysis (Ledenyova et al., 2018). These advancements in synthetic methodologies contribute to the expansion of compound libraries for further biological evaluation.

Antiviral Properties

The antiviral properties of benzamide-based pyrazole derivatives have been investigated, with some compounds showing significant activity against influenza A virus (H5N1), highlighting the potential of pyrazole-based compounds in antiviral therapy (Hebishy et al., 2020). This research area is particularly relevant in the context of emerging viral diseases and the ongoing search for effective antiviral agents.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by binding to specific proteins in the body and altering their activity .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential applications, and safety profile .

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c1-2-24-10-13(8-20-24)16-22-15(26-23-16)9-19-17(25)14-11-27-18(21-14)12-6-4-3-5-7-12/h3-8,10-11H,2,9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVRJVXVWMTZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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